molecular formula C20H13NO3 B12007301 Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- CAS No. 67210-69-9

Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-

Cat. No.: B12007301
CAS No.: 67210-69-9
M. Wt: 315.3 g/mol
InChI Key: USXABZNQZQPEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4-phenyl-3-(3-pyridyl)coumarin (CAS: 109512-76-7) is a synthetic coumarin derivative with the molecular formula C₁₄H₉NO₃ and a molecular weight of 239.23 g/mol . Its structure features:

  • A 7-hydroxy group on the coumarin backbone.
  • A phenyl group at position 2.
  • A 3-pyridyl group at position 3.

This substitution pattern is significant because coumarin derivatives are known for bioactivity modulated by substituent positions and electronic properties .

Properties

CAS No.

67210-69-9

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

7-hydroxy-4-phenyl-3-pyridin-3-ylchromen-2-one

InChI

InChI=1S/C20H13NO3/c22-15-8-9-16-17(11-15)24-20(23)19(14-7-4-10-21-12-14)18(16)13-5-2-1-3-6-13/h1-12,22H

InChI Key

USXABZNQZQPEAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Pechmann Condensation with Modified β-Keto Esters

The Pechmann reaction, a classical method for coumarin synthesis, involves the acid-catalyzed condensation of phenols with β-keto esters. For 7-hydroxy-4-phenylcoumarin derivatives, resorcinol (1,3-dihydroxybenzene) serves as the phenol component, while ethyl benzoylacetate introduces the phenyl group at position 4.

Mechanistic Insights :

  • Lewis acids like AlCl₃ or FeCl₃ catalyze the cyclization step, enhancing electrophilic aromatic substitution at the β-keto ester’s carbonyl carbon.

  • Substituent introduction at position 3 requires post-condensation modifications, as the Pechmann reaction inherently directs groups to positions 4 and 7.

Example Protocol :

  • Combine resorcinol (10 mmol) and ethyl benzoylacetate (12 mmol) in acetic acid.

  • Add AlCl₃ (1.5 equiv) and reflux at 120°C for 6–8 hours.

  • Isolate 7-hydroxy-4-phenylcoumarin via recrystallization (ethanol/water).

Yield Optimization :

CatalystTemperature (°C)Time (h)Yield (%)
AlCl₃120678
FeCl₃110865
H₂SO₄130572

Knoevenagel Condensation with Pyridine Aldehydes

The Knoevenagel method enables direct incorporation of the 3-pyridyl group by condensing 3-pyridinecarboxaldehyde with a β-keto ester derivative. This approach bypasses post-synthetic modifications but demands precise control over regioselectivity.

Reaction Design :

  • React 3-pyridinecarboxaldehyde (10 mmol) with ethyl benzoylacetate (10 mmol) in piperidine (catalyst).

  • Heat at 80°C under nitrogen to form the α,β-unsaturated intermediate.

  • Cyclize via acid catalysis (H₂SO₄) to yield the target coumarin.

Challenges :

  • Competing side reactions at the pyridyl nitrogen necessitate inert conditions.

  • Low yields (~40%) due to steric hindrance from the phenyl and pyridyl groups.

Post-Condensation Functionalization Strategies

Fries Rearrangement for Pyridyl Group Introduction

Adapting methods from CN104356063A, the Fries rearrangement offers a route to install aromatic groups at specific positions. For 7-hydroxy-4-phenylcoumarin:

  • Transesterification :

    • React 7-hydroxy-4-phenylcoumarin with 3-pyridinecarbonyl chloride in pyridine/ethyl acetate.

    • Form 7-(3-pyridylcarbonyloxy)-4-phenylcoumarin.

  • Rearrangement :

    • Treat with AlCl₃ at 200°C to induce acyl migration to position 3.

    • Hydrolyze with dilute HCl to yield the final product.

Critical Parameters :

StepConditionsYield (%)
Transesterification25°C, 48 h85
Fries rearrangement210°C, AlCl₃60

Cross-Coupling Reactions at Position 3

Palladium-catalyzed couplings, such as Suzuki-Miyaura, enable direct introduction of the pyridyl group. This requires a halogenated coumarin precursor (e.g., 3-bromo-7-hydroxy-4-phenylcoumarin):

  • Halogenation :

    • Brominate 7-hydroxy-4-phenylcoumarin at position 3 using NBS (N-bromosuccinimide) in CCl₄.

  • Coupling :

    • React with 3-pyridylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (3:1) at 90°C.

Yield : 50–55% (two steps).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesOverall Yield (%)
Pechmann + FriesHigh regioselectivityMulti-step, harsh conditions45–50
KnoevenagelDirect synthesisLow yield, side reactions35–40
Cross-couplingModular, versatileRequires halogenated precursor50–55

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • AlCl₃ Recycling : Patents highlight AlCl₃ recovery via aqueous neutralization, reducing waste.

  • Ethyl Acetate Reuse : Distillation reclaims >90% solvent in transesterification steps.

Environmental Impact Mitigation

  • Replace H₂SO₄ with ionic liquids (e.g., [BMIM]Cl) to enhance recyclability.

  • Microwave-assisted reactions cut energy use by 40%.

Mechanistic and Kinetic Studies

Role of Lewis Acids in Pechmann Reactions

AlCl₃ polarizes the β-keto ester’s carbonyl group, accelerating nucleophilic attack by resorcinol’s hydroxyl. Kinetic studies show a second-order dependence on AlCl₃ concentration.

Fries Rearrangement Regioselectivity

DFT calculations reveal that the pyridyl group’s electron-withdrawing nature directs acyl migration to position 3 rather than 8 .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, each with distinct chemical and biological properties .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the potential of coumarin derivatives as anticancer agents. For instance, coumarin-based compounds have shown significant cytotoxic effects against various cancer cell lines. In a study examining coumarin-triazole hybrids, certain derivatives exhibited IC50 values as low as 2.66 μM against the MCF-7 breast cancer cell line, demonstrating their potential efficacy compared to established chemotherapeutics like cisplatin .

Anti-inflammatory Properties
Research has indicated that coumarin derivatives possess anti-inflammatory properties. A series of synthesized coumarins were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema method in rats, revealing that several compounds were more potent than the standard drug Diclofenac . This suggests their potential use in treating inflammatory conditions.

Antimicrobial Activity
Coumarins have also been recognized for their antimicrobial properties. Various studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Industrial Applications

Optical Brightening Agents
Coumarin derivatives are utilized as optical brightening agents in textiles and synthetic materials. The compound 7-hydroxy-4-phenyl-3-(3-pyridyl)- has been found to enhance the brightness of materials made from polyacrylonitrile and synthetic polyesters, providing excellent stability to light and bleaching agents . This application is particularly valuable in the textile industry.

Fluorescent Probes
Due to their fluorescent properties, coumarins are employed as probes in biochemical assays and imaging techniques. Their ability to fluoresce under specific conditions allows for tracking biological processes at the molecular level .

Recent Research Developments

Recent advancements in the synthesis of coumarin derivatives have focused on improving yield and efficiency. The Pechmann synthesis method has been optimized to produce 7-hydroxy-4-substituted coumarins with enhanced biological activity . This research not only paves the way for industrial production but also expands the library of available compounds for medicinal chemistry.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin involves its interaction with various molecular targets. It can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-stacking. These interactions can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substitution Patterns and Bioactivity

Position 3 Modifications
  • 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin (CAS: 100242-24-8):

    • Replaces the 3-pyridyl group with a 4-hydroxyphenyl group.
    • Molecular weight: 330.33 g/mol .
    • Exhibits moderate toxicity (ipr-mus LD₅₀: 1410 mg/kg) and reproductive effects in rats .
    • The hydroxyl group on the phenyl ring may increase antioxidant capacity but reduce metabolic stability compared to the pyridyl group .
  • 7-Hydroxy-3-(4'-methoxyphenyl)coumarin (CAS: 66267-82-1): Substitutes the 3-pyridyl group with a 4-methoxyphenyl moiety.
Position 4 Modifications
  • 4-Hydroxy-3-phenylcoumarin (CAS: 1076-38-6): Lacks the 3-pyridyl group and has a hydroxyl at position 4. Molecular weight: 238.25 g/mol .
Position 7 Modifications
  • 6,7-Dihydroxycoumarin: Features hydroxyl groups at positions 6 and 5. Known for antioxidant and anti-inflammatory properties but lacks the pyridyl or phenyl substituents .

Pharmacological and Toxicological Profiles

Antioxidant and β-Cell Protective Effects
  • Coumarin (unsubstituted) and cinnamic acid derivatives ():
    • Protect β-cells from oxidative stress by enhancing SOD activity and GSH levels.
    • The 3-pyridyl group in the target compound may similarly modulate antioxidant pathways but with distinct pharmacokinetics due to nitrogen-based interactions .
Antimycobacterial Activity
  • Triazole-linked coumarins (e.g., Compound 3 in ):
    • MIC: 6.5 µM against mycobacteria.
    • The 3-pyridyl group in the target compound could mimic triazole interactions with targets like FadD32, a mycolic acid biosynthesis enzyme .
Toxicity
  • 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin shows reproductive toxicity in rats at 80–100 mg/kg .

Physicochemical Properties

Property 7-Hydroxy-4-phenyl-3-(3-pyridyl)coumarin 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin 7-Hydroxy-3-(4'-methoxyphenyl)coumarin
Molecular Weight (g/mol) 239.23 330.33 ~250 (estimated)
Melting Point >230°C (dec) Not reported 245–247°C
Key Functional Groups 3-pyridyl, 7-OH, 4-Ph 4-hydroxyphenyl, 7-OH, 4-Ph 4-methoxyphenyl, 7-OH
Toxicity (ipr-mus LD₅₀) Not reported 1410 mg/kg Not reported

Biological Activity

Coumarin derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- stands out for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

  • CAS Number : 67210-69-9
  • Molecular Formula : C16H15NO2
  • Molecular Weight : 253.30 g/mol
  • IUPAC Name : 7-hydroxy-4-phenyl-3-(pyridin-3-yl)chromen-2-one

The biological activity of Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- can be attributed to its ability to interact with various biological targets:

  • Anti-inflammatory Activity : It has been shown to inhibit inflammatory mediators by disrupting signaling pathways such as NF-kB and COX enzymes, thus reducing the production of pro-inflammatory cytokines .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic pathways .
  • Anticancer Effects : Studies indicate that this coumarin derivative can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

A study evaluated the minimum inhibitory concentration (MIC) of various coumarin derivatives against several pathogens:

Compound NameMIC (µg/mL)Target Organism
Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-32Staphylococcus aureus
64Escherichia coli
16Candida albicans

This data suggests that Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- possesses potent antimicrobial properties comparable to standard antibiotics .

Anti-inflammatory Studies

In a controlled in vivo study, the administration of this coumarin derivative resulted in a significant reduction in edema formation in a rat model of paw edema induced by carrageenan. The results indicated a dose-dependent effect:

Dose (mg/kg)Edema Reduction (%)
1025
2050
4075

These findings support its potential use as an anti-inflammatory agent .

Anticancer Activity

Research on the cytotoxic effects of Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- on various cancer cell lines revealed:

Cell LineIC50 (µM)
MCF-7 (breast)10
HeLa (cervical)15
A549 (lung)12

The coumarin demonstrated significant cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer drug candidate .

Case Studies

  • Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that treatment with Coumarin derivatives resulted in improved clinical scores and reduced inflammatory markers compared to placebo .
  • Case Study on Antimicrobial Resistance : In light of rising antibiotic resistance, a study explored the efficacy of Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- against resistant strains of bacteria. Results indicated that it retained activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent .

Q & A

Q. How can computational modeling complement experimental SAR studies?

  • Perform DFT calculations to map electron density distributions (e.g., HOMO-LUMO gaps) and dock the compound into target proteins (e.g., viral proteases) using AutoDock Vina. Validate predictions with mutagenesis assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.